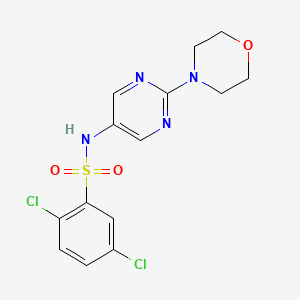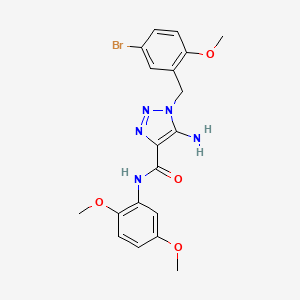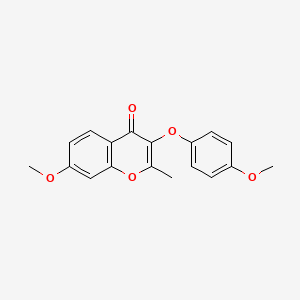
7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, also known as 4'-O-Methylbroussochalcone B, is a natural compound that belongs to the class of flavonoids. It is found in various plants, such as Broussonetia papyrifera and Mallotus japonicus, and has been the subject of scientific research due to its potential pharmacological activities.
Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one serves as a precursor in the synthesis of complex organic compounds. Nicolaides et al. (1993) detail how it reacts thermally with methylaromatics and benzyl derivatives to yield oxazolocoumarins, showcasing its utility in synthesizing heterocyclic compounds. These reactions provide a method for preparing compounds with potential applications in pharmaceuticals and materials science (Nicolaides et al., 1993).
Molecular Structure and Interactions
The study of methoxyphenols and dimethoxybenzenes, structural fragments related to 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, provides insights into their ability to form strong intermolecular and intramolecular hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical, spectroscopic, and quantum-chemical analyses, revealing how these interactions influence the thermodynamic properties and reactivity of such compounds. This research is crucial for understanding the chemical behavior and potential applications of methoxyphenols in various fields, including materials science and drug design (Varfolomeev et al., 2010).
Fluorescence and Sensing Applications
Kulatilleke et al. (2006) introduce a compound similar to 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one as a fluorescent photoinduced electron transfer cation sensor, capable of detecting Zn2+, Cd2+, and Pb2+ ions. This highlights the potential of such compounds in environmental monitoring and bioimaging, where their fluorescent properties can be utilized to detect and quantify metal ions in various samples (Kulatilleke et al., 2006).
Antioxidant Properties
Lorenz et al. (2005) investigated polyphenolic isochromans, related to 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one, for their antioxidant and radical scavenging activity. They synthesized derivatives with varying degrees of hydroxylation and found that these compounds exhibit significant radical scavenging capabilities. This suggests that 7-Methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one and its derivatives could be explored for their antioxidant properties, with potential applications in pharmaceuticals and nutraceuticals to combat oxidative stress (Lorenz et al., 2005).
Catalysis and Biomass Conversion
Research by Zhu et al. (2011) on the catalytic conversion of anisole, a methoxybenzene compound, over a bifunctional Pt/HBeta catalyst to gasoline-range molecules, demonstrates the potential of methoxyphenols in biomass conversion technologies. This work underscores the relevance of such compounds in developing sustainable chemical processes that convert lignin-derived phenolics into valuable chemical feedstocks (Zhu et al., 2011).
Propriétés
IUPAC Name |
7-methoxy-3-(4-methoxyphenoxy)-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-11-18(23-13-6-4-12(20-2)5-7-13)17(19)15-9-8-14(21-3)10-16(15)22-11/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXCGFRJSYXULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-benzyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2673210.png)
![2,4-dichloro-N'-{(E)-[4-(3-fluoropropoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B2673212.png)
![N-(6-bromobenzo[d]thiazol-2-yl)-4-chloro-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2673213.png)
![Ethyl 5-acetamido-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2673216.png)
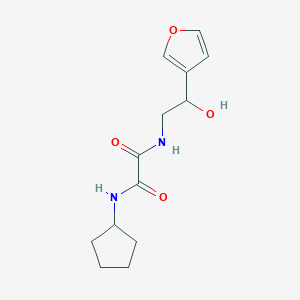
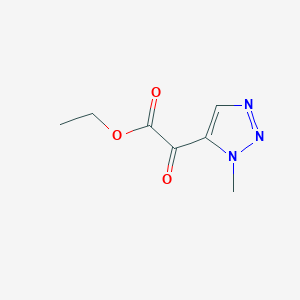
![2-Chloro-1-spiro[2.5]octan-7-ylethanone](/img/structure/B2673220.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2673221.png)
![4-Chloro-6-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2673223.png)
![(3As,7aR)-1-methyl-3a,4,5,6,7,7a-hexahydro-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride](/img/structure/B2673224.png)
![8-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673225.png)
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2673226.png)
